Cyclopentene, dichloro-
Description
Significance in Synthetic Organic Chemistry
Synthetic organic chemistry is a field dedicated to the design and construction of new organic molecules. wisdomlib.orgnih.gov This discipline is crucial for the development of pharmaceuticals, agrochemicals, and novel materials. wisdomlib.orgmoravek.com Within this context, dichlorocyclopentene isomers are valuable intermediates and starting materials.
Their significance stems from several key features:
Versatile Intermediates: Dichlorocyclopentenes are used as precursors for a range of more complex molecules. For instance, 4,4-dichlorocyclopentene serves as a building block in the synthesis of natural products and other biologically active compounds. ontosight.ai It can be synthesized through methods like the chlorination of cyclopentene (B43876) or the cyclization of suitable precursors. ontosight.ai Similarly, the thermal isomerization of substituted vinyl-gem-dichlorocyclopropanes can yield gem-dichlorocyclopentenes. researchgate.netfinechem-mirea.ru One specific pathway involves the thermal isomerization of 1,1-dichloro-2-methyl-2-vinylcyclopropane (B14737928) to produce 1-methyl-4,4-dichlorocyclopentene, which is an intermediate in the synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one, a compound with applications in flavor and fragrance. google.com
Access to Diverse Functionality: The chlorine atoms on the cyclopentene ring are reactive sites that can be targeted in nucleophilic substitution reactions. This allows for the introduction of various functional groups. The double bond can also undergo a wide array of reactions, such as addition and oxidation, further expanding the synthetic possibilities. For example, 1,2-dichlorocyclopentane (B80874), the saturated analog, can undergo dehydrohalogenation with a strong base to form cyclopentene, demonstrating the reactivity of the chloro-substituents. brainly.com
Stereochemical Control: The rigid structure of the cyclopentene ring and the presence of stereocenters in many of its dichlorinated isomers allow for their use in stereoselective synthesis. This is critical in pharmaceutical chemistry, where the specific three-dimensional arrangement of atoms in a molecule often dictates its biological activity. nih.gov
Isomeric Forms and Stereochemical Considerations within Cyclopentene Systems
The dichlorocyclopentene framework can exist as multiple constitutional isomers, where the atoms are connected in a different order. These isomers differ in the placement of the two chlorine atoms and the double bond on the cyclopentene ring. Additionally, for isomers with chiral centers, stereoisomers (molecules with the same connectivity but different spatial arrangements) exist. masterorganicchemistry.com
The primary constitutional isomers of dichlorocyclopentene include:
3,4-Dichlorocyclopentene
3,5-Dichlorocyclopentene nih.gov
4,4-Dichlorocyclopentene ontosight.ai
1,4-Dichlorocyclopentene nih.gov
Stereoisomerism is a critical feature of many dichlorocyclopentene isomers. This arises from restricted rotation around the carbon-carbon bonds of the ring, leading to different spatial arrangements of the substituents. masterorganicchemistry.comulethbridge.ca
Cis-Trans Isomerism (Geometric Isomerism): In isomers like 3,4- and 3,5-dichlorocyclopentene, the chlorine atoms can be on the same side of the ring plane (cis) or on opposite sides (trans). masterorganicchemistry.comdocbrown.info These geometric isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other and have different physical properties. masterorganicchemistry.com
Chirality and Enantiomers: The presence of stereocenters (a carbon atom bonded to four different groups) can make a molecule chiral, meaning it is non-superimposable on its mirror image. ulethbridge.ca For example, the trans isomer of 3,4-dichlorocyclopentene is chiral and exists as a pair of enantiomers.
The principles of stereoisomerism in the analogous saturated system, dichlorocyclopentane, are well-studied and directly applicable. For instance, 1,2-dichlorocyclopentane has three stereoisomers: the achiral cis form (a meso compound) and a pair of enantiomers for the chiral trans form. brainly.com This highlights the stereochemical diversity possible within the dichlorocyclopentene family.
Data Tables
Table 1: Selected Isomers of Dichlorocyclopentene and Their Properties
| Isomer Name | Molecular Formula | CAS Number | Key Features |
| 4,4-Dichlorocyclopentene | C₅H₆Cl₂ | 29638-60-4 | Geminal dichloride; used as an intermediate in synthesis. ontosight.ai |
| 1,4-Dichlorocyclopentene | C₅H₆Cl₂ | 143549-92-0 | Allylic chloride functionality. nih.gov |
| 3,5-Dichlorocyclopentene | C₅H₆Cl₂ | 102927-94-4 | Exists as cis and trans stereoisomers; contains two stereocenters. nih.gov |
Table 2: Stereochemical Analysis of Dichlorocyclopentene Isomers (Illustrative Examples)
| Isomer | Stereocenters | Stereoisomers | Chirality |
| cis-3,4-Dichlorocyclopentene | 2 | 1 (meso) | Achiral (internal plane of symmetry) |
| trans-3,4-Dichlorocyclopentene | 2 | 2 (enantiomers) | Chiral |
| 4,4-Dichlorocyclopentene | 0 | 1 | Achiral |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61593-46-2 |
|---|---|
Molecular Formula |
C5H6Cl2 |
Molecular Weight |
137.00 g/mol |
IUPAC Name |
1,2-dichlorocyclopentene |
InChI |
InChI=1S/C5H6Cl2/c6-4-2-1-3-5(4)7/h1-3H2 |
InChI Key |
MNLAZGOISJFHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dichlorocyclopentene and Its Derivatives
Halogenation Reactions
Halogenation, particularly dichlorination, of cyclopentene (B43876) is a fundamental method for producing dichlorocyclopentane precursors which can be further modified to yield dichlorocyclopentene. The stereochemical outcome of this addition is a primary focus of synthetic development.
Stereoselective Chlorination of Cyclopentene
The direct addition of chlorine to the double bond of cyclopentene is a classic example of an electrophilic addition reaction. The stereoselectivity of this process is dictated by the reaction mechanism.
The reaction of alkenes, such as cyclopentene, with halogens like chlorine (Cl₂) or bromine (Br₂) is a prototypical stereospecific reaction. nih.govlibretexts.org The process is not regioselective for an unsubstituted cyclopentene as the molecule is symmetrical, but it is highly stereoselective. The mechanism involves the electrophilic halogen approaching the π bond of the alkene to form a cyclic halonium ion intermediate—in this case, a chloronium ion. libretexts.orglibretexts.org This bridged intermediate shields one face of the molecule. The subsequent attack by a chloride ion (Cl⁻) occurs from the opposite face (an Sₙ2-type backside attack) to open the ring. libretexts.org This mechanistic pathway dictates that the two chlorine atoms are added to opposite sides of the original double bond, resulting in an anti-addition. libretexts.orglibretexts.org For cyclopentene, this stereospecificity leads to the formation of trans-1,2-dichlorocyclopentane.
This intrinsic preference for anti-addition is a direct consequence of the formation of the bridged chloronium ion, which prevents the formation of a freely rotating carbocation and ensures the nucleophilic attack occurs from the opposite side. nih.govlibretexts.org
While the inherent stereoselectivity of halogenation is well-established, modern synthetic chemistry seeks catalytic methods to control and even overturn these outcomes. The development of catalytic, enantioselective dihalogenation of alkenes has been a significant challenge. nih.govnih.govresearchgate.net One of the primary difficulties is that if the formation of the halonium ion is reversible, it can lead to racemization, diminishing enantioselectivity. nih.gov
Significant progress has been made in developing catalytic systems for stereoselective dichlorination. For instance, the first catalytic method for syn-stereospecific dichlorination of alkenes was developed using a selenium-based group transfer catalyst. nih.gov This process, employing diphenyl diselenide as a pre-catalyst, a chloride source, and an oxidant, proceeds through a different mechanism than traditional chlorination. The proposed cycle involves an anti-chloroselenylation of the alkene, followed by an invertive displacement of the selenium group by a chloride ion, ultimately furnishing the syn-dichloride product. nih.gov
The table below summarizes catalytic systems developed for the stereoselective dichlorination of alkenes, which are applicable to cyclic systems like cyclopentene.
| Catalyst System | Reagents | Stereochemical Outcome | Mechanistic Feature |
| Diphenyl diselenide (PhSeSePh) | Benzyltriethylammonium chloride (BnEt₃NCl), N-fluoropyridinium salt | syn-Dichlorination | Redox-active selenium catalyst, invertive displacement nih.gov |
| (DHQ)₂PHAL | 4-Ph(C₆H₄)ICl₂ | Enantioselective Dichlorination | Chiral amine catalyst, chlorenium ion transfer nih.gov |
Regioselectivity becomes a critical factor when dealing with substituted cyclopentenes. wikipedia.org The preference for a reagent to affect one position over another is key to synthesizing specific isomers. wikipedia.org Catalytic systems can be designed to enhance regioselectivity in the chlorination of complex molecules, often by directing the halogenating agent to the most electron-rich carbon or through sterically controlled approaches. nih.govtcichemicals.com
Rearrangement Reactions
Rearrangement reactions offer an alternative and powerful pathway to synthesize dichlorocyclopentene derivatives, often by expanding smaller ring systems.
Vinylcyclopropane (B126155) to Dichlorocyclopentene Rearrangements
The vinylcyclopropane-cyclopentene rearrangement is a thermally or catalytically induced ring expansion that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene. wikipedia.orgorganicreactions.org This reaction has become a valuable tool in organic synthesis for constructing five-membered rings. wikipedia.orgresearchgate.net
Historically, the first observed thermal vinylcyclopropane-cyclopentene rearrangement involved a chlorinated substrate. In 1959, Norman P. Neureiter discovered that the pyrolysis of 1,1-dichloro-2-vinylcyclopropane (B3334376) (prepared from 1,3-butadiene (B125203) and dichlorocarbene) at temperatures above 400 °C resulted in its rearrangement to 4,4-dichlorocyclopentene. wikipedia.orgwikiwand.comresearchgate.net This discovery predates the report of the rearrangement for the parent hydrocarbon. organicreactions.org
The mechanism of this rearrangement can proceed through either a diradical-mediated two-step process or a concerted, orbital-symmetry-controlled pericyclic pathway. wikipedia.org The operative mechanism is highly dependent on the specific substrate and reaction conditions. wikipedia.org
The general transformation is depicted below:
Reaction Scheme: Vinylcyclopropane Rearrangement
A substituted dichlorovinylcyclopropane rearranges to a dichlorocyclopentene.
This rearrangement has been incorporated into numerous synthetic strategies, highlighting its utility in forming functionalized cyclopentene rings from readily available cyclopropane precursors. organicreactions.org
Thermal Isomerization of Dichlorovinylcyclopropanes
The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a well-established synthetic transformation. The synthesis of dichlorocyclopentene through the thermal isomerization of dichlorovinylcyclopropane was first reported in 1959, preceding the more general discovery of the vinylcyclopropane to cyclopentene rearrangement by a year. rsc.orgresearchgate.net This reaction typically requires high temperatures, often exceeding 400 °C, to induce the ring expansion. rsc.org The high thermal energy is necessary to overcome the activation barrier for the cleavage of the cyclopropane ring, which is driven by the release of its inherent ring strain, estimated to be around 115 kJ mol⁻¹. rsc.org
The isomerization of 2,2-dichlorovinylcyclopropane is a key example of this class of reactions. researchgate.net The presence of the dichloro-substituted vinyl group activates the cyclopropane ring, facilitating its rearrangement into a five-membered ring structure. This transformation provides a direct pathway to dichlorocyclopentene derivatives, which are valuable intermediates in organic synthesis.
Mechanistic Investigations ofniscpr.res.infinechem-mirea.ru-Sigmatropic Shifts
The thermal conversion of vinylcyclopropane to cyclopentene is classified by Woodward and Hoffman as a niscpr.res.infinechem-mirea.ru-sigmatropic rearrangement. rsc.org In this type of reaction, a sigma bond migrates across a pi system. The mechanism can proceed through different pathways, including a concerted process or one involving biradical intermediates. nih.gov The stereochemistry of the reaction, substituent effects, and theoretical calculations have been extensively studied to elucidate the precise mechanism. rsc.org
For the rearrangement of dichlorovinylcyclopropanes, the reaction is believed to proceed via the cleavage of a C-C bond within the strained three-membered ring to form a diradical intermediate. This intermediate then undergoes cyclization to form the more stable five-membered cyclopentene ring. Factors such as the substitution pattern on the cyclopropane ring can influence the reaction pathway and the stability of the intermediates involved. nih.gov For instance, a decrease in the cation-stabilizing ability of substituents on the cyclopropyl (B3062369) group can affect the isomerization pathway, suggesting that intermediates with some degree of carbocationic character may be involved. nih.gov
Cloke-Wilson Rearrangement and Analogous Ring Expansion Pathways
The Cloke-Wilson rearrangement is a notable method for synthesizing five-membered heterocycles from activated cyclopropanes, such as those bearing carbonyl, imine, or thiocarbonyl groups. rsc.orgorganicreactions.orgrsc.org This reaction is driven by the release of ring strain, leading to the formation of more stable dihydrofurans, dihydropyrroles, or dihydrothiophenes, respectively. nih.govorganicreactions.org While the classic Cloke-Wilson rearrangement produces heterocyclic compounds, the underlying principle of ring expansion of an activated cyclopropane is analogous to the vinylcyclopropane-cyclopentene rearrangement that forms carbocyclic rings.
Traditionally, the Cloke-Wilson rearrangement requires harsh thermal conditions, with temperatures ranging from 180 °C to 400 °C. nih.gov However, modern methodologies have demonstrated that this transformation can be catalyzed by Brønsted acids, Lewis acids, organometallic complexes, and even nucleophiles, broadening its applicability and functional group tolerance. nih.govorganicreactions.org These catalytic approaches often proceed under milder conditions. For example, the reaction can be promoted by forming zwitterionic species when nucleophiles like 1,4-diazabicyclo[2.2.2]octane (DABCO) are used. nih.gov
Analogous ring expansion pathways are crucial in synthetic chemistry for building larger, more stable ring systems from smaller, strained ones. chemistrysteps.com The driving forces for these reactions are typically the relief of ring strain and the formation of a more stable intermediate, such as a tertiary carbocation. chemistrysteps.com These principles are applicable to the synthesis of dichlorocyclopentene derivatives from corresponding dichlorocyclopropyl precursors.
Thermocatalytic Isomerization of Alkenyl-gem-Dihalocyclopropanes to Dichlorocyclopentenes
Thermocatalytic isomerization presents a more efficient alternative to high-temperature thermal rearrangements for converting alkenyl-gem-dihalocyclopropanes into dichlorocyclopentenes. finechem-mirea.ruscispace.com This method utilizes catalysts to lower the activation energy of the reaction, allowing it to proceed at lower temperatures and often with higher selectivity.
Recent research has demonstrated the effectiveness of zeolite catalysts, such as SAPO-34, in the isomerization of substituted gem-dichlorocyclopropanes. finechem-mirea.ruscispace.comfinechem-mirea.ru In a study involving alkenyl-gem-dichlorocyclopropanes synthesized from piperylene, thermocatalytic isomerization in the presence of SAPO-34 led to the selective formation of a single gem-dichlorocyclopentene product. finechem-mirea.rufinechem-mirea.ruresearchgate.net This catalytic approach offers a significant advantage over purely thermal methods, which may lead to a mixture of products or require more forcing conditions. The use of a triethylbenzyl ammonium (B1175870) chloride catalyst was also noted in the synthesis of the starting alkenyl-gem-dichlorocyclopropanes. finechem-mirea.rufinechem-mirea.ru
| Starting Material | Catalyst | Product | Reference |
|---|---|---|---|
| Substituted gem-dichlorocyclopropanes (from piperylene) | SAPO-34 Zeolite | gem-Dichlorocyclopentene | finechem-mirea.ru, scispace.com, finechem-mirea.ru |
Carbene-Mediated Synthesis
Dichlorocarbene (B158193) Addition to Cyclic Olefins
A primary method for synthesizing dichlorocyclopropyl compounds, which are precursors to dichlorocyclopentenes, is the addition of dichlorocarbene (:CCl₂) to olefins. libretexts.orgnih.govopenstax.org Dichlorocarbene is a highly reactive intermediate, behaving as an electrophile that readily reacts with the nucleophilic double bonds of alkenes. openstax.org This reaction, known as a cycloaddition, typically occurs in a single step without intermediates, resulting in the formation of a dichlorocyclopropane ring. openstax.orglibretexts.org
The generation of dichlorocarbene is often achieved in situ by reacting chloroform (B151607) (CHCl₃) with a strong base, such as potassium hydroxide (B78521) (KOH). openstax.orglibretexts.org The base deprotonates the chloroform to form a trichloromethanide anion (:CCl₃⁻), which then spontaneously eliminates a chloride ion (Cl⁻) to yield dichlorocarbene. libretexts.orgopenstax.orglibretexts.org
The addition of dichlorocarbene to cyclic olefins is stereospecific. openstax.orglibretexts.org This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product. For example, the reaction with a cis-alkene will yield a cis-disubstituted dichlorocyclopropane. openstax.orglibretexts.org This stereospecificity is a valuable feature for controlling the three-dimensional structure of the synthetic products. The reaction of dichlorocarbene with cyclohexene (B86901), for instance, yields 7,7-dichlorobicyclo[4.1.0]heptane (also known as 7,7-dichloronorcarane). quizlet.com
| Olefin | Carbene Source | Base | Product | Reference |
|---|---|---|---|---|
| Cyclohexene | Chloroform (CHCl₃) | Potassium Hydroxide (KOH) | 7,7-Dichloronorcarane | quizlet.com |
| cis-2-Pentene | Chloroform (CHCl₃) | Potassium Hydroxide (KOH) | cis-1,2-Diethyl-3,3-dichlorocyclopropane | libretexts.org, openstax.org |
| Styrene | Chloroform (CHCl₃) | Sodium Hydroxide (NaOH) | 1,1-Dichloro-2-phenylcyclopropane | ias.ac.in |
Phase-Transfer Catalysis in Dichlorocarbene Chemistry
A significant challenge in dichlorocarbene generation is the mutual insolubility of the reactants. The strong base (like NaOH or KOH) is typically in an aqueous phase, while the chloroform and the olefin substrate are in an organic phase. chem21labs.com Phase-transfer catalysis (PTC) provides an elegant solution to this problem by facilitating the transfer of reactants across the phase boundary. niscpr.res.inias.ac.in
Phase-transfer catalysts are typically quaternary ammonium or phosphonium (B103445) salts, such as triethylbenzylammonium chloride (TEBA). ias.ac.in These catalysts possess both a hydrophilic (ionic) part and a lipophilic (organic) part. quizlet.comchem21labs.com The catalyst transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. chem21labs.com Once in the organic phase, the hydroxide ion can deprotonate the chloroform, generating the dichlorocarbene in close proximity to the olefin substrate, thereby increasing the reaction rate and efficiency. ias.ac.inchem21labs.com
The use of PTC in dichlorocarbene additions offers several advantages, including milder reaction conditions, increased reaction rates, high product selectivity, and the avoidance of expensive anhydrous solvents. ias.ac.in The kinetics of these reactions are influenced by several factors, including the amount of catalyst, temperature, and stirring speed, as efficient mixing is crucial for facilitating the transfer between phases. niscpr.res.inias.ac.in Polymer-supported phase-transfer catalysts have also been developed to simplify catalyst recovery and reuse. niscpr.res.in
Catalytic Reductive Carbene Transfer Reactions for Cyclopentene Derivatization
Catalytic reductive carbene transfer reactions represent an alternative to traditional methods that often rely on unstable diazoalkane precursors. This methodology typically involves the generation of metal carbenoids from stable gem-dihaloalkanes or gem-dihaloalkenes, facilitated by a transition metal catalyst and a stoichiometric reductant. While the primary application of this method is for cyclopropanation, the underlying principles can be applied to the derivatization of cyclic olefins like cyclopentene.
A closely related and well-established method for the derivatization of cyclopentene involves the [1+2] cycloaddition of dichlorocarbene (:CCl₂). Dichlorocarbene is a highly reactive intermediate that can be generated in situ from readily available precursors such as chloroform (CHCl₃) and a strong base. The electron-deficient carbene acts as an electrophile, readily attacking the nucleophilic double bond of cyclopentene. This reaction proceeds in a single, concerted step, leading to the stereospecific formation of a dichlorocyclopropane ring fused to the cyclopentane (B165970) backbone. The resulting bicyclic compound, 7,7-dichlorobicyclo[4.1.0]heptane, serves as a versatile intermediate for further synthetic transformations.
| Reactant 1 | Reactant 2 (Carbene Source) | Typical Conditions | Product | Yield |
|---|---|---|---|---|
| Cyclopentene | Chloroform (CHCl₃) | Potassium tert-butoxide (t-BuOK), Hexane, 0°C | 7,7-Dichlorobicyclo[4.1.0]heptane | ~60% |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. In the context of dichlorocyclopentene, its electron-deficient double bond makes it a suitable component in several types of cycloadditions, particularly as a dienophile in Diels-Alder reactions.
Diels-Alder Reactions Involving Dichlorocyclopentene Dienophiles
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene known as a dienophile, forming a cyclohexene derivative. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups attached to the double bond. The chlorine atoms in a dichlorocyclopentene isomer, such as 1,2-dichlorocyclopentene, serve as effective electron-withdrawing groups, polarizing the double bond and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature makes it a highly reactive dienophile, capable of reacting with various electron-rich dienes.
In a representative transformation, 1,2-dichlorocyclopentene can react with a cyclic diene like 1,3-cyclopentadiene. The reaction proceeds through a concerted mechanism, leading to the formation of a polycyclic chlorinated hydrocarbon with high stereoselectivity. The endo product is typically favored due to secondary orbital interactions in the transition state.
| Diene | Dienophile | Conditions | Major Product |
|---|---|---|---|
| 1,3-Cyclopentadiene | 1,2-Dichlorocyclopentene | Thermal (e.g., Toluene, reflux) | 2,3-Dichloro-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene (endo isomer) |
Dichloroketene (B1203229) Cycloadditions in Cyclopentane Scaffold Construction
Dichloroketene (Cl₂C=C=O) is a highly reactive ketene (B1206846) that is generated in situ for immediate use in synthesis. It readily participates in [2+2] cycloaddition reactions with alkenes to form dichlorocyclobutanone derivatives. This transformation is particularly effective even with unactivated olefins, such as cyclopentene, and serves as a robust method for constructing strained four-membered rings fused to other carbocyclic systems. The resulting dichlorocyclobutanones are valuable synthetic intermediates that can undergo subsequent reactions like ring expansion to yield functionalized cyclopentanones.
The cycloaddition of dichloroketene with cyclopentene typically involves generating the ketene from trichloroacetyl chloride with activated zinc. The ketene is trapped in situ by cyclopentene to afford the bicyclic product, 8,8-dichlorobicyclo[3.2.0]heptan-7-one, in good yield.
| Olefin | Ketene Source | Activating Agent | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Cyclopentene | Trichloroacetyl chloride | Activated Zinc (Zn) | Diethyl ether | 8,8-Dichlorobicyclo[3.2.0]heptan-7-one | Good |
Cascade and Tandem Transformations
Multi-component Reactions for Functionalized Dichlorocyclopentene Derivatives
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single step to form a product that incorporates structural features from each of the reactants. MCRs are highly valued for their atom economy and their ability to rapidly generate libraries of complex molecules.
While specific MCRs for the direct synthesis of functionalized dichlorocyclopentene derivatives are not extensively documented, the principles of MCR design can be applied. A hypothetical MCR could be envisioned where a dichlorinated building block is incorporated as one of the components. For instance, a reaction involving a 1,3-dicarbonyl compound, an aldehyde, an amine, and a dichlorinated alkene fragment could potentially lead to a highly substituted dichlorocyclopentene derivative after an initial condensation followed by intramolecular cyclization. The success of such a strategy would depend on the careful selection of reactants and conditions to favor the desired reaction cascade.
Intramolecular Cyclization and Recyclization Pathways
Intramolecular cyclization reactions are fundamental to the synthesis of cyclic compounds, including cyclopentane and cyclopentene rings. Radical cyclizations are particularly effective for this purpose, often proceeding with high regioselectivity. According to Baldwin's rules, 5-exo-trig cyclizations, which lead to the formation of five-membered rings, are kinetically favored over the corresponding 6-endo cyclizations.
This principle can be applied to the construction of dichlorinated cyclopentane scaffolds. For example, a suitably substituted acyclic precursor containing a dichloroalkene moiety and a radical precursor site can be induced to cyclize. Upon generation of a radical, an intramolecular attack on the double bond can initiate the ring-forming process. The resulting cyclized radical is then quenched to yield the final product. This strategy allows for the controlled construction of functionalized cyclopentane rings bearing the dichloro-substituent pattern.
| Precursor Type | Radical Initiator | H-atom Donor | Cyclization Mode | Product Type |
|---|---|---|---|---|
| 6,6-dichloro-1-iodo-hex-5-ene derivative | AIBN (Azobisisobutyronitrile) | Tributyltin hydride (Bu₃SnH) | 5-exo-trig | (Dichloromethyl)cyclopentane derivative |
Mechanistic Investigations of Dichlorocyclopentene Reactivity
Nucleophilic Substitution Pathways on Dichlorocyclopentane Frameworks
Nucleophilic substitution on a dichlorocyclopentane framework involves the replacement of a chlorine atom by a nucleophile. The reaction can proceed through different mechanistic pathways, mainly distinguished by their molecularity and stereochemical outcomes. For secondary halides like those in dichlorocyclopentane, both S(_N)1 and S(_N)2 mechanisms are possible and often compete. chemistrysteps.com
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. iupac.org The rate of this reaction is dependent on the concentration of both the substrate (dichlorocyclopentane) and the nucleophile. iupac.orgmasterorganicchemistry.com Steric hindrance is a major factor; as the substitution on the carbon atom increases, the rate of the S(_N)2 reaction decreases. study.com For a cyclopentane (B165970) ring, the approach of the nucleophile can be sterically hindered by the ring structure itself and the other chlorine atom.
The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the carbon-chlorine bond to form a planar carbocation intermediate. libretexts.orglibretexts.org The second step is the rapid attack of the nucleophile on this carbocation. libretexts.org The rate of an S(_N)1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations. Secondary carbocations, as would be formed from dichlorocyclopentane, are moderately stable, making the S(_N)1 pathway plausible, especially with weak nucleophiles and polar protic solvents. researchgate.net
The choice between S(_N)1 and S(_N)2 pathways for a secondary halide like dichlorocyclopentane depends critically on the reaction conditions, including the strength of the nucleophile, the solvent, and the temperature. chemistry.coach
The stereochemistry of nucleophilic substitution provides significant insight into the operative mechanism.
S(_N)2 reactions are stereospecific and proceed with a complete inversion of configuration at the reaction center. libretexts.orgresearchgate.net This is because the nucleophile must attack from the side opposite to the leaving group (a "backside attack"). libretexts.org For a chiral center on a dichlorocyclopentane molecule, an S(_N)2 reaction will convert an (R)-configured carbon to an (S)-configured carbon, or vice versa. researchgate.net
S(_N)1 reactions involve a planar, achiral carbocation intermediate. The nucleophile can attack this intermediate from either face with roughly equal probability. doubtnut.com This leads to racemization , producing a nearly equal mixture of products with both retention and inversion of the original configuration. youtube.com A slight preference for the inversion product is often observed because the departing leaving group may momentarily shield one face of the carbocation. doubtnut.com
For a molecule like cis-1,2-dichlorocyclopentane, an S(_N)2 reaction would lead to the trans product, demonstrating a clear inversion. An S(_N)1 reaction, however, would produce a mixture of both cis and trans substitution products.
The solvent plays a crucial role in stabilizing the transition states and intermediates of substitution reactions, thereby influencing the reaction rate and mechanism. libretexts.org
Polar protic solvents , such as water and alcohols, have O-H or N-H bonds and are capable of hydrogen bonding. ua.edu These solvents are particularly effective at stabilizing both the carbocation intermediate and the anionic leaving group in S(_N)1 reactions . libretexts.org By solvating the charged species, they lower the activation energy of the first, rate-limiting step, thus accelerating the S(_N)1 pathway. libretexts.org
Polar aprotic solvents , such as acetone (B3395972) or dimethylformamide (DMF), possess dipoles but lack O-H or N-H bonds. ua.edu These solvents are ideal for S(_N)2 reactions . They can solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "bare" and highly reactive. rammohancollege.ac.in In contrast, polar protic solvents would solvate and stabilize the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the S(_N)2 reaction. amherst.edu
The choice of solvent can therefore be used to favor one mechanism over the other. For dichlorocyclopentane, using a weak nucleophile in a polar protic solvent like ethanol (B145695) would favor the S(_N)1 pathway, while a strong nucleophile in a polar aprotic solvent like acetone would favor the S(_N)2 pathway.
| Solvent Type | Characteristics | Effect on S(_N)1 Pathway | Effect on S(_N)2 Pathway | Favored Mechanism |
|---|---|---|---|---|
| Polar Protic (e.g., Water, Ethanol) | Contains O-H or N-H bonds; capable of H-bonding | Strongly accelerates by stabilizing carbocation and leaving group | Slows by solvating and stabilizing the nucleophile | S(_N)1 |
| Polar Aprotic (e.g., Acetone, DMSO) | Has dipoles but no O-H or N-H bonds | Does not effectively stabilize carbocation | Accelerates by leaving the nucleophile "bare" and reactive | S(_N)2 |
| Nonpolar (e.g., Hexane, Benzene) | Low dielectric constant, no significant dipoles | Strongly disfavored | Strongly disfavored | Neither |
Nucleophilicity refers to the ability of a nucleophile to donate its electron pair to an electrophilic carbon. It is a kinetic factor, measured by the rate of reaction. savemyexams.com Stronger nucleophiles react faster in S(_N)2 reactions. chemistry.coach Key trends in nucleophilicity include:
Charge: Anions are stronger nucleophiles than their neutral conjugate acids (e.g., OH > H(_2)O). savemyexams.com
Electronegativity: Within a period, nucleophilicity decreases as electronegativity increases (e.g., NH(_3) > H(_2)O). savemyexams.com
Solvent: In polar protic solvents, larger atoms are better nucleophiles (I > Br > Cl), as they are less tightly solvated. In polar aprotic solvents, this trend is reversed and follows basicity (F > Cl > Br). savemyexams.com
Leaving group ability is related to the stability of the group after it has departed with the bonding electron pair. This is a thermodynamic factor. libretexts.org Good leaving groups are the conjugate bases of strong acids, as they are stable as anions. rammohancollege.ac.in For the halogens, the leaving group ability follows the trend: I > Br > Cl > F. lumenlearning.com This is because HI is the strongest acid and HF is the weakest among the hydrohalic acids. lumenlearning.com Therefore, in dichlorocyclopentane, the C-Cl bond is moderately effective at breaking, being surpassed by C-Br and C-I bonds.
Elimination Reactions
In competition with substitution, chlorinated alkanes can undergo elimination reactions, where a small molecule (like HCl) is removed to form an alkene. This process is known as dehydrochlorination.
Similar to substitution, elimination reactions can occur via two primary mechanisms: E1 and E2.
The E2 (Elimination Bimolecular) mechanism is a concerted, single-step process where a strong base removes a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously, forming a double bond. wikipedia.org The rate is dependent on the concentrations of both the substrate and the base. researchgate.net The E2 reaction has a strict stereochemical requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar (or anti-coplanar) conformation. study.comwikipedia.org In cyclohexane (B81311) systems, this translates to a requirement for both groups to be in axial positions. libretexts.orglibretexts.org For a dichlorocyclopentane ring, the flexibility is less than in cyclohexane, but a similar anti-periplanar arrangement is strongly preferred for the transition state. This reaction is favored by strong, bulky bases (which disfavor S(_N)2) and higher temperatures. uci.edu
The E1 (Elimination Unimolecular) mechanism is a two-step process that begins with the same rate-determining step as the S(_N)1 reaction: the formation of a carbocation intermediate. chemistrysteps.com In the second step, a weak base removes a beta-proton, leading to the formation of a double bond. The rate depends only on the substrate concentration. uci.edu E1 reactions often compete with S(_N)1 reactions and are favored by high temperatures and the use of weak bases that are poor nucleophiles. chemistrysteps.com
| Factor | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Molecularity | Unimolecular | Bimolecular |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Base Strength | Weak base is sufficient | Requires a strong base |
| Stereochemistry | No specific requirement; Zaitsev's rule generally followed | Requires anti-periplanar geometry of H and leaving group |
| Intermediate | Carbocation | None (concerted transition state) |
| Competition | Competes with S(_N)1 | Competes with S(_N)2 |
Regioselectivity and Stereoelectronic Effects on Elimination Reactions
Elimination reactions, specifically dehydrochlorination, are among the most significant transformations of dichlorocyclopentenes, providing a primary route to cyclopentadiene (B3395910) and its derivatives. The regioselectivity and reaction rate are profoundly influenced by stereoelectronic effects, which dictate the required geometric alignment of the atoms involved.
The predominant mechanism for the base-induced elimination of HCl is the bimolecular elimination (E2) pathway. A critical stereoelectronic requirement for the E2 mechanism is an anti-periplanar conformation, where the hydrogen atom to be abstracted and the chlorine leaving group are in the same plane but on opposite sides of the C-C bond (a dihedral angle of 180°). This requirement determines which isomers react readily and which products are formed.
For trans-3,4-dichlorocyclopentene, both chlorine atoms have adjacent hydrogen atoms that can achieve an anti-periplanar arrangement, allowing for a facile E2 elimination to produce 3-chloro-1,3-cyclopentadiene. A second elimination step then yields cyclopentadiene. In contrast, for cis-3,4-dichlorocyclopentene, achieving an anti-periplanar H-C-C-Cl arrangement for the first elimination is more conformationally strained, which can lead to slower reaction rates compared to the trans isomer. The regioselectivity is generally controlled by the formation of the more stable conjugated diene system.
| Isomer | Base/Conditions | Major Intermediate | Key Stereoelectronic Factor |
| trans-3,4-Dichlorocyclopentene | NaOH, heat | 3-Chloro-1,3-cyclopentadiene | Favorable anti-periplanar H/Cl geometry for both elimination steps. |
| cis-3,4-Dichlorocyclopentene | NaOH, heat | 3-Chloro-1,3-cyclopentadiene | Conformationally strained anti-periplanar arrangement required. |
| cis/trans-3,5-Dichlorocyclopentene | Strong, non-nucleophilic base (e.g., DBU) | 3-Chloro-1,3-cyclopentadiene | Elimination is directed to form the conjugated diene system. |
C-Cl Bond Activation and Functionalization
The vinyl C-Cl bonds in dichlorocyclopentene are relatively inert to traditional nucleophilic substitution but are susceptible to activation by transition metal complexes, opening pathways for a wide range of functionalization reactions.
Transition metal catalysis, particularly with palladium and nickel, is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds from organohalides. Dichlorocyclopentene serves as a substrate for various cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions. In these processes, a low-valent metal catalyst activates the C-Cl bond, enabling the coupling with a suitable nucleophilic partner.
Given the presence of two C-Cl bonds, selective mono-functionalization can be achieved by controlling stoichiometry and reaction conditions. The second C-Cl bond can then be used for a subsequent, different coupling reaction, allowing for the synthesis of unsymmetrically substituted cyclopentene (B43876) derivatives. The reactivity of the C-Cl bond is tuned by the electronic properties of the ligands on the metal center.
The key initial step in most transition metal-catalyzed cross-coupling cycles is the oxidative addition of the C-Cl bond to a low-valent metal center, typically Pd(0) or Ni(0). This process involves the insertion of the metal into the carbon-chlorine bond, leading to an increase in the metal's oxidation state and coordination number (e.g., from Pd(0) to a Pd(II) complex).
The mechanism can be either a concerted pathway or a stepwise process, depending on the metal, ligands, and substrate. For vinyl chlorides like dichlorocyclopentene, the metal complex first coordinates to the double bond. The subsequent oxidative addition breaks the C-Cl bond and forms new carbon-metal and chlorine-metal bonds. This organometallic intermediate is then primed for the next step in the catalytic cycle, such as transmetalation with an organoboron (Suzuki) or organozinc (Negishi) reagent.
| Coupling Reaction | Metal Catalyst (Precursor) | Coupling Partner | Resulting Bond |
| Suzuki Coupling | Pd(PPh₃)₄ | Aryl-B(OH)₂ | C(sp²)-C(sp²) |
| Negishi Coupling | Pd(dba)₂ / NiCl₂(dppe) | Alkyl-ZnCl | C(sp²)-C(sp³) |
| Heck Coupling | Pd(OAc)₂ | Alkene | C(sp²)-C(sp²) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Amine (R₂NH) | C(sp²)-N |
Ring-Opening and Ring-Contraction Reactions of Dichlorocyclopentenes
While the dichlorocyclopentene ring is relatively stable, it can undergo ring-opening or ring-contraction reactions under specific conditions, leading to acyclic or smaller ring structures.
Ring-opening can be achieved via Ring-Opening Metathesis Polymerization (ROMP). Although less strained than monomers like norbornene, cyclopentene and its derivatives can be polymerized using highly active metathesis catalysts, such as Grubbs' or Schrock's catalysts. The ROMP of dichlorocyclopentene would theoretically produce a linear polymer with repeating units containing a double bond and two chlorine atoms, offering a route to functionalized polyolefins.
Ring-contraction reactions of five-membered rings are less common than expansions but can be induced through specific rearrangements. A plausible, though not widely reported, pathway for dichlorocyclopentene could involve a multi-step sequence analogous to a Favorskii rearrangement. This would necessitate initial oxidation to an α-haloketone, which could then rearrange upon treatment with a base to yield a cyclobutane (B1203170) carboxylic acid derivative.
Reduction Reactions
Reduction of dichlorocyclopentene can target either the carbon-carbon double bond or the carbon-chlorine bonds, depending on the reagents and conditions employed.
Catalytic hydrogenation is an effective method for reducing the C=C double bond of dichlorocyclopentene to a C-C single bond, yielding dichlorocyclopentane. This reaction is typically carried out using hydrogen gas over a heterogeneous catalyst.
The process involves the syn-addition of two hydrogen atoms across the same face of the double bond. This stereospecificity arises from the mechanism where the alkene adsorbs onto the surface of the metal catalyst, followed by the sequential transfer of two hydrogen atoms from the surface. The choice of catalyst can influence reaction efficiency and selectivity.
| Reagent/Catalyst | Target Bond | Product | Key Features |
| H₂ / Pd/C | C=C | cis-3,4-Dichlorocyclopentane | Heterogeneous catalysis; syn-addition of hydrogen. |
| H₂ / PtO₂ (Adams' catalyst) | C=C | cis-3,4-Dichlorocyclopentane | Homogeneous or heterogeneous; effective under mild conditions. |
| LiAlH₄ (Lithium aluminum hydride) | C-Cl | Chlorocyclopentene / Cyclopentene | Potential for hydrodechlorination via hydride transfer. |
| NaBH₄ (Sodium borohydride) | C-Cl (less reactive) | - | Generally not reactive enough for C-Cl or isolated C=C reduction. |
Alternatively, hydride transfer agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the C-Cl bonds through a process known as hydrodechlorination. While LiAlH₄ does not typically reduce isolated alkenes, its high reactivity can lead to nucleophilic attack by a hydride ion at the carbon atom of the C-Cl bond, displacing the chloride. This pathway could lead to mono-chlorocyclopentene or fully reduced cyclopentene, competing with any potential double bond reduction. The selectivity of these reductions is highly dependent on the specific hydride reagent and reaction conditions.
Computational and Theoretical Studies of Dichlorocyclopentene Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary computational tool for studying the electronic structure of molecules in physics, materials science, and chemistry. nih.govnih.gov Its balance of computational cost and accuracy makes it particularly suitable for investigating complex organic systems like dichlorocyclopentene. mdpi.com DFT calculations are founded on the principle that the electronic energy of a molecule can be determined from its electron density. mdpi.comresearchgate.net This approach enables the precise calculation of molecular geometries, reaction energies, and other properties that are crucial for understanding chemical reactivity. nih.govmdpi.com
DFT is extensively used to map out the potential energy surfaces of chemical reactions, providing a detailed picture of the reaction pathway from reactants to products. A key aspect of this is the characterization of transition states—the high-energy, fleeting configurations that molecules pass through during a chemical transformation. mit.eduyoutube.com The transition state represents the energy maximum along the reaction coordinate and is a critical factor in determining the reaction rate. youtube.com
Computational studies on the addition of dichlorocarbene (B158193) (:CCl₂) to alkenes, a fundamental reaction in organochlorine chemistry, demonstrate the power of DFT in this area. researchgate.net For a reaction involving dichlorocyclopentene, DFT can be used to model the approach of a reactant, calculate the structure of the transition state, and determine the activation energy barrier. For example, in the cycloaddition of dichlorocarbene to a double bond, DFT calculations can distinguish between a concerted mechanism, where bonds are formed simultaneously, and a stepwise mechanism involving an intermediate. researchgate.net These calculations often reveal that the reaction proceeds through an asymmetric, non-least-motion pathway. researchgate.net
The calculated vibrational frequencies at the transition state are used to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.org By elucidating these pathways, DFT helps rationalize experimental outcomes and predict the feasibility of new reactions.
| Reaction Pathway | Activation Energy (kcal/mol) | Transition State Geometry | Key Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| Concerted Cycloaddition | 1.5 | Asymmetric C-C bond formation | -450 |
| Stepwise (Intermediate Formation) | 5.0 | Formation of a dipolar intermediate | -210 |
Many reactions involving dichlorocyclopentene proceed through short-lived, highly reactive intermediates. researchwithrutgers.com DFT calculations are invaluable for determining the stability and electronic structure of these species. For instance, in reactions involving dichlorocarbene, a key reactive intermediate, DFT can model its generation and subsequent reactions. figshare.com
The energy landscape provides a map of all possible structures (reactants, products, intermediates, and transition states) and their relative energies. By calculating the energies of various potential intermediates, such as carbenoids or radical species, researchers can identify the most likely species to be formed during a reaction. This analysis helps to explain why certain products are formed preferentially over others. For example, a computational study might reveal that a specific carbenoid intermediate has a lower energy and is therefore more stable and more likely to be involved in the main reaction pathway. researchwithrutgers.com
DFT is a powerful tool for predicting and explaining the stereoselectivity and regioselectivity of chemical reactions. researchgate.netmdpi.com In reactions where multiple isomers can be formed, DFT can calculate the activation energies for the transition states leading to each product. The product formed via the lowest energy barrier is typically the major product observed experimentally. rsc.org
For example, in the condensation reaction of a molecule with dichlorocarbene, the carbene can attack different faces of the molecule (stereoselectivity) or different double bonds (regioselectivity). researchgate.netissr-journals.org DFT calculations can model the different approaches of the reactants and compute the energies of the corresponding transition states. The analysis of frontier molecular orbitals (HOMO-LUMO interactions) within the DFT framework can also provide a qualitative explanation for the observed selectivity. mdpi.com These theoretical studies can guide synthetic chemists in designing reactions that yield a specific desired isomer. mdpi.com
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and outcomes. springernature.com Computational models must account for these solvent effects to provide realistic predictions. ucsb.edu There are two main approaches to modeling solvents in DFT calculations: implicit and explicit models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. mdpi.comnih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. ucsb.edu
Explicit solvent models involve including a number of individual solvent molecules in the calculation. ucsb.edu This method is more computationally intensive but can capture specific interactions like hydrogen bonding between the solute and solvent molecules. cas.cz For reactions of dichlorocyclopentene, where specific interactions may be less dominant than general polarity effects, implicit models often provide a good balance of accuracy and computational feasibility. springernature.comrsc.org
Ab Initio Calculations for Conformational Analysis and Pseudorotation Dynamics
While DFT is highly effective, ab initio methods, which are based solely on the principles of quantum mechanics without empirical parameters, offer another level of theoretical rigor. These methods are particularly useful for studying subtle structural details like molecular conformations.
For cyclic molecules like dichlorocyclopentene, conformational analysis is crucial. The five-membered ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The process of interconversion between these conformations without breaking bonds is known as pseudorotation. acs.org Ab initio calculations, combined with experimental data from techniques like gas-phase electron diffraction, have been successfully used to study the structure and pseudorotation of related molecules like 1,1-dichlorocyclopentane. acs.orgacs.org These studies can determine the relative energies of different conformers and the energy barriers between them, providing a detailed understanding of the molecule's dynamic behavior. acs.org
Molecular Dynamics Simulations of Dichlorocyclopentene Derivatives
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of molecules. ekb.eg
For dichlorocyclopentene derivatives, MD simulations can be used to explore their behavior in different environments, such as in solution or interacting with larger biological molecules. mdpi.comnih.gov For example, an MD simulation could model how a dichlorocyclopentene-containing drug candidate binds to its target protein, revealing key interactions and conformational adjustments that are crucial for its activity. researchgate.net These simulations can also be used to understand how the molecule diffuses through a solvent or partitions between different phases. nih.gov By providing a time-resolved view of molecular motion, MD simulations complement the static picture provided by quantum mechanical calculations, offering a more complete understanding of the system's behavior. nih.gov
| Method | Primary Application | Key Information Provided | Computational Cost |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure | Activation energies, transition state structures, selectivity | Moderate |
| Ab Initio Calculations | Conformational analysis, high-accuracy benchmarks | Conformer energies, pseudorotation pathways | High |
| Molecular Dynamics (MD) | System dynamics, solvation behavior | Molecular motion over time, binding interactions, diffusion | Varies (Low to High) |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of dichlorocyclopentene isomers, such as 3,4-dichlorocyclopentene and 3,5-dichlorocyclopentene, and their respective cis and trans stereoisomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for definitive structure elucidation.
In ¹H NMR, the chemical shifts, signal multiplicities (splitting patterns), and coupling constants are highly diagnostic.
Olefinic Protons: The hydrogen atoms on the carbon-carbon double bond typically resonate in the downfield region (around 5.5-6.5 ppm) due to the deshielding effect of the π-electron system. The coupling constants between these protons can help establish the cis or trans geometry of substituents in certain isomers.
Allylic Protons: Protons on carbon atoms adjacent to the double bond appear in the allylic region (around 2.5-4.0 ppm).
Methine Protons: The hydrogen atoms attached to the same carbon as a chlorine atom (CHCl) are significantly deshielded and resonate further downfield (typically 4.0-5.0 ppm). The number and splitting patterns of these signals are key to differentiating isomers. For example, 3,4-dichlorocyclopentene would show two distinct CHCl signals, while the 3,5-dichloro isomers would have two equivalent CHCl environments in the cis form (assuming conformational averaging) but potentially distinct signals in the trans form.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The chemical shifts of the carbons are sensitive to the presence of the electronegative chlorine atoms and the double bond. Carbons bonded to chlorine (C-Cl) typically appear in the 40-70 ppm range, while sp² hybridized carbons of the double bond are found further downfield (120-140 ppm).
NMR has been effectively used to determine the composition of product mixtures from the chlorination of cyclopentadiene (B3395910). In one study, the analysis of the resulting dichlorocyclopentene mixture by NMR indicated a composition of approximately 88% 3,5-dichlorocyclopentene isomers and 12% 3,4-dichlorocyclopentene isomer. dss.go.th
Interactive Table: Expected ¹H NMR Chemical Shift Ranges for Dichlorocyclopentene Isomers
| Proton Type | Isomer Example | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Olefinic (C=C-H ) | All isomers | 5.8 - 6.2 | Doublet of doublets |
| Methine (H -C-Cl) | 3,4-Dichlorocyclopentene | 4.5 - 5.0 | Multiplet |
| Methine (H -C-Cl) | 3,5-Dichlorocyclopentene | 4.6 - 5.1 | Multiplet |
| Allylic (H ₂C) | All isomers | 2.5 - 3.5 | Multiplet |
Mass Spectrometry for Molecular Ion Analysis and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of dichlorocyclopentene and for obtaining structural information through the analysis of its fragmentation patterns. The presence of two chlorine atoms imparts a highly characteristic isotopic signature to the molecular ion peak.
Due to the natural abundance of chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), the molecular ion (M⁺) of dichlorocyclopentene (C₅H₆Cl₂) appears as a cluster of peaks.
The M⁺ peak corresponds to the molecule containing two ³⁵Cl atoms.
The [M+2]⁺ peak, corresponding to one ³⁵Cl and one ³⁷Cl atom, will have a relative intensity of approximately 65% of the M⁺ peak.
The [M+4]⁺ peak, from the molecule with two ³⁷Cl atoms, will have a relative intensity of about 10% of the M⁺ peak.
This distinctive M:M+2:M+4 ratio is definitive proof of a dichloro-substituted compound. Upon electron ionization, the molecular ion undergoes fragmentation, yielding structurally informative ions. Common fragmentation pathways include:
Loss of a chlorine radical ([M-Cl]⁺): This results in a prominent peak at m/z 101 (for ³⁵Cl).
Loss of hydrogen chloride ([M-HCl]⁺): This pathway leads to a chlorocyclopentadienyl cation, showing a characteristic peak at m/z 99 (for ³⁵Cl).
Ring cleavage: The cyclopentene (B43876) ring can break apart, leading to smaller fragment ions. For instance, the fragmentation of a related compound, dichlorocyclopentene-1,2-dione, shows a significant loss of two CO groups (mass 28 each). dss.go.th
Interactive Table: Key Mass Spectrometry Fragments for Dichlorocyclopentene
| Ion | Formula | Expected m/z (for ³⁵Cl) | Description |
| [M]⁺ | [C₅H₆Cl₂]⁺ | 136 | Molecular ion |
| [M+2]⁺ | [C₅H₆³⁵Cl³⁷Cl]⁺ | 138 | Isotope peak |
| [M+4]⁺ | [C₅H₆Cl₂]⁺ | 140 | Isotope peak |
| [M-Cl]⁺ | [C₅H₆Cl]⁺ | 101 | Loss of a chlorine atom |
| [M-HCl]⁺ | [C₅H₅Cl]⁺ | 100 | Loss of hydrogen chloride |
Gas-Liquid Chromatography for Purity Assessment and Isomeric Ratio Determination
Gas-Liquid Chromatography (GC) is the primary technique for separating volatile isomers of dichlorocyclopentene, assessing the purity of a sample, and quantifying the relative amounts of each isomer in a mixture. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase coated on the inside of a capillary column.
The choice of the stationary phase is critical for achieving separation. A polar column, such as one with a diethylene glycol succinate (B1194679) stationary phase, is effective for separating dichlorocyclopentene isomers based on differences in their polarity and boiling points. dss.go.th The retention time (rt), the time it takes for a compound to travel through the column, is a characteristic property for each isomer under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).
In a documented analysis of a product mixture from the reaction of cyclopentadiene with copper(II) chloride, GC was used to separate and quantify three distinct isomers. dss.go.th The results demonstrated the technique's ability to resolve closely related structures, providing a clear profile of the reaction's stereochemical and regiochemical outcome.
Interactive Table: Gas Chromatography Data for Dichlorocyclopentene Isomers
| Isomer | Retention Time (rt, min) | Percentage in Mixture (%) |
| trans-3,4-Dichlorocyclopentene | 6.4 | 16 |
| cis-3,5-Dichlorocyclopentene | 19.6 | 54-61 |
| trans-3,5-Dichlorocyclopentene | 22.6 | 22-29 |
Data obtained on a 5 ft x 0.25 in. 20% diethylene glycol succinate column at 109°C with a 57 ml/min flow rate. dss.go.th
Electron Diffraction for Gas-Phase Molecular Structure Determination
Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the absence of intermolecular forces present in crystals or liquids. This method involves firing a high-energy beam of electrons at a gaseous sample and analyzing the resulting diffraction pattern. The pattern of scattered electrons provides detailed information about the spatial arrangement of atoms within the molecule.
For a molecule like dichlorocyclopentene, electron diffraction analysis would yield key structural parameters, including:
Bond Lengths: The precise distances between bonded atoms (e.g., C=C, C-C, C-Cl, C-H).
Bond Angles: The angles between adjacent bonds (e.g., ∠Cl-C-C, ∠C=C-C).
Torsional Angles: The dihedral angles that define the three-dimensional conformation of the five-membered ring. This is particularly important for determining the degree of ring puckering (e.g., envelope or twist conformations).
While the technique has been successfully applied to determine the molecular geometry of related fluorinated compounds, specific experimental electron diffraction data for dichlorocyclopentene isomers are not prominently available in the surveyed literature. vdoc.pub Such a study would, however, provide definitive information on the gas-phase conformation and the influence of the chlorine substituents on the cyclopentene ring structure.
Spectroscopic Probes for Reaction Monitoring and Kinetics
In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and NMR spectroscopy, are invaluable for monitoring the progress of reactions involving dichlorocyclopentene in real-time. mt.commpg.de These methods allow for the direct observation of reactant consumption, product formation, and the appearance of any transient intermediates, providing crucial data for kinetic analysis and reaction mechanism elucidation. spectroscopyonline.comnih.gov
For example, during the synthesis of dichlorocyclopentene from cyclopentadiene, FTIR spectroscopy could be used to monitor the reaction progress. dss.go.th An immersion probe would track the disappearance of vibrational bands characteristic of the cyclopentadiene reactant (e.g., =C-H stretching) and the simultaneous appearance of new bands corresponding to the dichlorocyclopentene product (e.g., C-Cl stretching modes, typically in the 600-800 cm⁻¹ region).
By recording spectra at regular intervals, a concentration profile for each species can be generated over time. This data can then be used to determine reaction rates, reaction order, and activation energy, leading to a comprehensive understanding of the reaction kinetics. rsc.org This approach is a cornerstone of modern process analytical technology (PAT), enabling enhanced process control and optimization. spectroscopyonline.com
Applications of Dichlorocyclopentene in Advanced Organic Synthesis
Precursors for Functionalized Cyclopentane (B165970) and Cyclopentene (B43876) Derivatives
The dichlorocyclopentene framework serves as an excellent starting point for the synthesis of a wide range of functionalized cyclopentane and cyclopentene derivatives. The strategic manipulation of the chlorine atoms and the double bond allows for the introduction of various functional groups and the construction of stereochemically rich structures.
One of the key transformations of dichlorocyclopentene is its conversion to diaminocyclopentenones. These synthons are particularly valuable for the preparation of diaminocyclopentane natural products. For instance, the reaction of furfural (B47365) with two different amines in the presence of a copper catalyst can yield mixed trans-4,5-diaminocyclopentenones. nih.gov The ability to use orthogonally protected amines in this process allows for the sequential modification of the amino groups, thereby expanding the synthetic utility of the dichlorocyclopentene system. nih.gov
Furthermore, dichlorocyclopentene derivatives can be employed in cycloaddition reactions to generate highly functionalized cyclopentane structures. For example, [3+2] cycloaddition reactions involving donor-acceptor cyclopropanes and various alkenes can produce cyclopentane derivatives with multiple stereocenters in good yields. researchgate.net These methods provide efficient access to complex cyclopentanoid cores that are prevalent in many natural products and bioactive molecules. researchgate.netoregonstate.edu
Below is a table summarizing examples of functionalized cyclopentane and cyclopentene derivatives synthesized from dichlorocyclopentene precursors:
| Precursor | Reagents and Conditions | Product | Application |
| Dichlorocyclopentene | Amines, Cu(OTf)₂ | trans-4,5-Diaminocyclopentenones | Synthesis of diaminocyclopentane natural products |
| Dichlorocyclopentene derivative | Donor-acceptor cyclopropanes, Lewis acid | Polysubstituted cyclopentanes | Building blocks for complex molecules |
| Dichlorocyclopentene | Oxidation, rearrangement | Functionalized cyclopentenones | Intermediates in natural product synthesis |
Building Blocks for Complex Molecular Architectures
The inherent reactivity and structural features of dichlorocyclopentene make it an ideal building block for the construction of complex molecular architectures. Its five-membered ring can be incorporated into larger polycyclic systems, and its functional handles allow for the attachment of various side chains and ring systems.
Strategies in Natural Product Synthesis Utilizing Dichlorocyclopentene Scaffolds
The cyclopentane ring is a common motif in a vast number of natural products, many of which exhibit significant biological activity. Dichlorocyclopentene provides a convenient entry point to these complex structures. Synthetic strategies often involve the initial formation of a functionalized cyclopentane or cyclopentene ring from dichlorocyclopentene, followed by further elaboration to the target natural product.
A notable example is the use of dichlorocyclobutanones, which can be seen as structural relatives of dichlorocyclopentene, in the synthesis of a wide variety of naturally occurring 5-membered carbocycles. nih.gov Ring expansion of these cyclobutanones with diazomethane (B1218177) leads to cyclopentanones, which are precursors to natural products such as hirsutanes, cuparenones, and bakkanes. nih.gov This "three-atom olefin annelation" approach highlights the power of using small, halogenated rings to build up molecular complexity. nih.gov
Development of Biologically Active Compounds and Pharmaceutical Intermediates
The aminocyclopentane core, readily accessible from dichlorocyclopentene, is a shared feature in a variety of biologically active natural products with antitumoral and antimicrobial properties. nih.gov The ability to synthesize orthogonally protected diaminocyclopentenones from dichlorocyclopentene precursors is a significant advancement in the development of new pharmaceutical intermediates. nih.gov
One prominent example is the total synthesis of (±)-Agelastatin A, a cytotoxic marine alkaloid. The synthesis utilizes a diaminocyclopentenone synthon derived from a dichlorocyclopentene-related precursor, showcasing the utility of this building block in accessing complex and medicinally relevant molecules. nih.gov The eukaryotic ribosome has been identified as a cellular target of Agelastatin A, underscoring the importance of total synthesis in elucidating the mechanisms of action of such compounds. nih.gov
Heterocyclic Compound Synthesis via Rearrangement and Cyclization
The reactivity of dichlorocyclopentene and its derivatives can be harnessed to construct not only carbocyclic systems but also a variety of heterocyclic compounds. Rearrangement and cyclization reactions of functionalized dichlorocyclopentene precursors can lead to the formation of important heterocyclic rings.
Furan (B31954) and Pyrroline (B1223166) Ring System Formation from Dichlorocyclopentene Precursors
While direct examples of furan and pyrroline synthesis starting from dichlorocyclopentene are not extensively detailed in the provided search results, the underlying principles of organohalogen chemistry suggest plausible synthetic routes. For instance, the chlorine atoms on the cyclopentene ring can act as leaving groups in nucleophilic substitution reactions or participate in elimination reactions to generate reactive intermediates.
Chiral Auxiliary and Stereoselective Synthesis Reagents Derived from Dichlorocyclopentene
The development of chiral auxiliaries and reagents for stereoselective synthesis is a cornerstone of modern organic chemistry. While the direct use of dichlorocyclopentene itself as a chiral auxiliary is not prominent, its derivatives can be transformed into chiral molecules that can influence the stereochemical outcome of a reaction.
For instance, enantiopure 5-membered carbocycles, γ-butyrolactones, and γ-butyrolactam derivatives have been secured through the use of intrinsically chiral olefins or olefins bearing a chiral auxiliary in cycloaddition reactions with dichloroketene (B1203229). nih.gov This approach, while not directly starting from dichlorocyclopentene, demonstrates the principle of using halogenated cyclic compounds in stereoselective synthesis. The development of a highly effective chiral auxiliary named "Stericol" specifically for this "three-atom olefin annelation" approach underscores the potential for designing chiral reagents based on such scaffolds. nih.gov
Emerging Research Directions in Dichlorocyclopentene Chemistry
Green Chemistry Approaches to Dichlorocyclopentene Synthesis and Transformation
In line with the principles of green chemistry, current research endeavors are aimed at reducing the environmental footprint of chemical processes related to dichlorocyclopentene. rsc.org This involves a holistic approach, from the selection of raw materials to the design of reaction conditions and the minimization of waste. The goal is to create processes that are less hazardous to human health and the environment. rsc.org
A primary focus of green chemistry is the shift from petrochemical-based feedstocks to renewable, bio-based alternatives. The chemical industry's reliance on petrochemicals is a significant concern due to dwindling reserves and contributions to greenhouse gas emissions. ukri.org Research is actively exploring the use of biomass, such as agricultural waste like sugar beet pulp, as a source for valuable chemical intermediates. ukri.org For instance, novel green routes have been established for synthesizing compounds like cyclopentane-1,3-diamine from hemicellulosic feedstock, demonstrating the potential for creating cyclopentane (B165970) derivatives from biological sources. rsc.org This biorefinery approach could pave the way for producing dichlorocyclopentene precursors from renewable materials. ukri.org
Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Cyclopentene (B43876) Derivative Synthesis
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Feedstock | Petroleum-based (e.g., crude oil fractions) | Bio-based (e.g., hemicellulose, furfuryl alcohol) rsc.org |
| Solvents | Volatile Organic Compounds (VOCs) (e.g., toluene, benzene) | Water, bio-based solvents (e.g., 2-MeTHF, CPME) mdpi.com |
| Catalysts | Stoichiometric hazardous reagents | Recyclable catalysts, enzymes (biocatalysis) |
| Reaction Conditions | High temperature and pressure | Milder conditions (e.g., room temperature) researchgate.net |
| Environmental Impact | Higher waste generation, use of toxic materials | Reduced pollution, use of safer substances rsc.org |
Process intensification is an innovative approach in chemical engineering that aims to make chemical processes significantly more efficient, safer, and environmentally friendly by developing novel equipment and techniques. youtube.com Instead of large, stirred-tank batch reactors, process intensification often employs multifunctional reactors that can combine reaction, separation, and other operations into a single, smaller unit. youtube.comcetjournal.it This leads to substantial reductions in equipment size, energy consumption, and waste generation, while also improving safety by minimizing the inventory of hazardous substances. youtube.comcetjournal.it These intensified processes can lower both capital and operating costs. youtube.com
Flow Chemistry and Continuous Processing for Dichlorocyclopentene Transformations
The chemical and pharmaceutical industries are increasingly transitioning from traditional batch processing to continuous manufacturing. blsstrategies.com Flow chemistry, a key component of this shift, involves performing chemical reactions in a continuously flowing stream within a network of reactors, pumps, and tubes. aurigeneservices.com This methodology offers numerous advantages over batch production, particularly for transformations like the halogenation reactions used to produce dichlorocyclopentenes.
Table 2: Batch Processing vs. Continuous Flow Chemistry for Chemical Transformations
| Feature | Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Operation | Step-by-step in a single large vessel blsstrategies.com | Continuous stream through a reactor system aurigeneservices.com |
| Heat Transfer | Limited efficiency, potential for hot spots | Highly efficient, precise temperature control amt.uk |
| Safety | Higher risk due to large volumes of reactants blsstrategies.com | Inherently safer with small reaction volumes technologynetworks.com |
| Scalability | Challenging, often requires re-optimization | Simpler scale-up by running longer or in parallel amt.uk |
| Process Control | Difficult to maintain homogeneity | Precise control of mixing, time, and temperature aurigeneservices.com |
| Footprint | Large equipment and facility footprint blsstrategies.com | Smaller, more compact equipment technologynetworks.com |
Advanced Oxidation Processes and Photodegradation Mechanisms of Dichlorocyclopentenes
Understanding the environmental fate of organochlorine compounds is critical due to their potential for persistence and toxicity. nih.gov Research into the degradation of these compounds focuses on developing effective remediation technologies. Advanced Oxidation Processes (AOPs) are a class of promising methods designed to remove recalcitrant organic pollutants from water and soil. mdpi.com
AOPs are characterized by the generation of highly reactive radical species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds, ultimately leading to their mineralization into carbon dioxide, water, and inorganic halides. mdpi.com Several AOPs have been investigated for the degradation of chlorinated pollutants, such as dichlorophenols, which can serve as model compounds for understanding dichlorocyclopentene degradation. nih.govnih.gov
Key AOPs include:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by ultraviolet light to generate hydroxyl radicals.
Fenton and Photo-Fenton: The Fenton reaction uses a mixture of hydrogen peroxide and ferrous iron (Fe²⁺) to produce hydroxyl radicals. nih.gov The efficiency of this process can be significantly enhanced by UV light (photo-Fenton), leading to rapid degradation of pollutants. nih.gov Studies on 2,4-dichlorophenol (B122985) have shown that the photo-Fenton process can achieve 100% removal in a short time under acidic conditions. nih.gov
Photocatalysis: Heterogeneous photocatalysis, often using semiconductors like titanium dioxide (TiO₂), utilizes UV light to generate electron-hole pairs, which in turn produce reactive oxygen species that degrade pollutants. mdpi.com
Photodegradation is another key mechanism influencing the environmental fate of dichlorocyclopentenes. This process involves the breakdown of the molecule through the absorption of light energy. The specific degradation pathways, transformation products, and their potential toxicity are active areas of research, as intermediates formed during degradation can sometimes be more toxic than the parent compound. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing dichlorocyclopentene, and how can researchers optimize reaction conditions for high purity?
- Methodological Answer : Dichlorocyclopentene synthesis typically involves chlorination of cyclopentene derivatives using reagents like Cl₂ or SOCl₂ under controlled conditions. Optimization requires adjusting molar ratios (e.g., cyclopentene:chlorinating agent = 1:2), temperature (20–40°C), and catalysts (e.g., FeCl₃). Post-synthesis purification via fractional distillation or column chromatography is critical. Characterization via GC-MS and ¹H/¹³C NMR ensures purity and structural confirmation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing dichlorocyclopentene derivatives, and how should conflicting data be resolved?
- Methodological Answer :
- Spectroscopy : IR identifies C-Cl stretching (550–750 cm⁻¹), while NMR resolves regiochemistry (e.g., δ 5.2–5.8 ppm for olefinic protons).
- Chromatography : GC-MS quantifies purity and detects byproducts.
- Conflict Resolution : Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography) and consult thermodynamic databases (e.g., NIST) for expected peaks .
Q. What safety protocols are essential when handling dichlorocyclopentene in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and face shields. In case of exposure:
- Inhalation : Immediate relocation to fresh air; administer oxygen if needed.
- Skin Contact : Wash with soap/water for 15 minutes; avoid solvents that enhance absorption.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does ring strain in dichlorocyclopentene influence its reactivity in ring-opening metathesis polymerization (ROMP), and what methodological approaches quantify this effect?
- Methodological Answer : Cyclopentene’s ring strain (~5.2 kcal/mol) enhances ROMP reactivity. Kinetic studies using Grubbs catalysts (G2/G3) show faster initiation with dichlorocyclopentene vs. cyclohexene derivatives. Monitor reaction rates via in-situ NMR or calorimetry. Molecular weight dispersity (Đ < 1.2) and MALDI-ToF confirm controlled polymerization .
Q. What thermodynamic models accurately predict equilibrium conversions in dichlorocyclopentene esterification reactions, and how do experimental results validate these models?
- Methodological Answer :
- Group Contribution Methods : Estimate ΔfH° and S° using Yoneda or Ruzicka–Domalski models.
- Experimental Validation : Compare calculated equilibrium constants (e.g., Keq for cyclopentene + acetic acid → cyclopentyl acetate) with GC data. Adjust temperature (323–343 K) and molar ratios (3:1 methanol:ester) to align predictions with conversions >95% .
Q. How can computational chemistry resolve contradictions in reported vibrational spectra of dichlorocyclopentene?
- Methodological Answer : Perform ab initio calculations (MP2/cc-pVTZ) to simulate IR/Raman spectra. Compare with experimental data (e.g., C-Cl bending modes at 300–400 cm⁻¹). Discrepancies may arise from solvent effects or isotopic labeling; use deuterated analogs to isolate vibrational modes .
Q. What computational strategies are employed to design enzymes for stereoselective hydrolysis of dichlorocyclopentene oxides, and how do experimental e.e. values compare with predictions?
- Methodological Answer :
- Enzyme Design : Use molecular docking (e.g., AutoDock Vina) to screen LEH (limonene epoxide hydrolase) variants for substrate binding.
- Experimental Validation : Hydrolyze dichlorocyclopentene oxide and measure enantiomeric excess (e.e.) via chiral HPLC. Computational designs (28 variants tested) achieve e.e. >85%, matching CASTing experimental workflows .
Guidelines for Methodological Rigor
- Literature Gaps : Prioritize understudied areas (e.g., enantioselective C-Cl bond activation) using tools like PubMed/Meta-Synthesis .
- Reproducibility : Document all synthetic steps per Beilstein Journal guidelines, including raw spectral data in supplementary materials .
- Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
